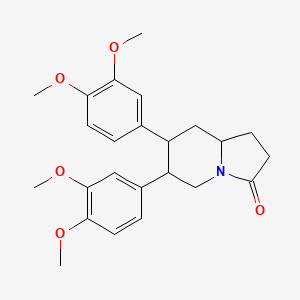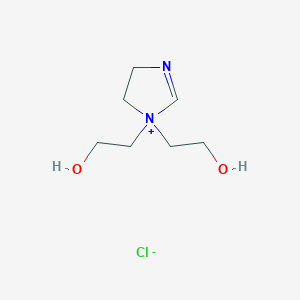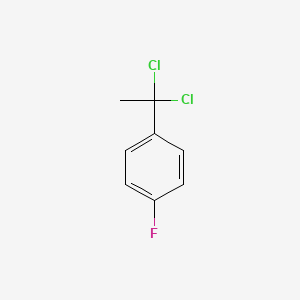stannane CAS No. 66149-36-8](/img/structure/B14485260.png)
[(2,2-Dimethylbut-3-enoyl)oxy](triphenyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethylbut-3-enoyl)oxystannane is an organotin compound that features a stannane core bonded to a triphenyl group and a 2,2-dimethylbut-3-enoyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-Dimethylbut-3-enoyl)oxystannane typically involves the reaction of triphenylstannane with 2,2-dimethylbut-3-enoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: (2,2-Dimethylbut-3-enoyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form stannic compounds.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The triphenyl group can be substituted with other organic groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Organolithium or Grignard reagents can facilitate substitution reactions.
Major Products:
Oxidation: Formation of triphenyltin oxide.
Reduction: Formation of triphenyltin hydride.
Substitution: Formation of various organotin compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2,2-Dimethylbut-3-enoyl)oxystannane has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethylbut-3-enoyl)oxystannane involves its interaction with molecular targets through the tin atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The triphenyl group provides steric hindrance, affecting the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Triphenyltin chloride: Another organotin compound with similar applications but different reactivity.
Tributyltin oxide: Known for its use as a biocide and in antifouling paints.
Tetramethyltin: Used in the semiconductor industry for the deposition of tin-containing films.
Uniqueness: (2,2-Dimethylbut-3-enoyl)oxystannane is unique due to the presence of the 2,2-dimethylbut-3-enoyl group, which imparts specific reactivity and properties. This makes it a valuable reagent in organic synthesis and materials science.
Propiedades
Número CAS |
66149-36-8 |
|---|---|
Fórmula molecular |
C24H24O2Sn |
Peso molecular |
463.2 g/mol |
Nombre IUPAC |
triphenylstannyl 2,2-dimethylbut-3-enoate |
InChI |
InChI=1S/C6H10O2.3C6H5.Sn/c1-4-6(2,3)5(7)8;3*1-2-4-6-5-3-1;/h4H,1H2,2-3H3,(H,7,8);3*1-5H;/q;;;;+1/p-1 |
Clave InChI |
XBFUVBJNDVZNPF-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C=C)C(=O)O[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


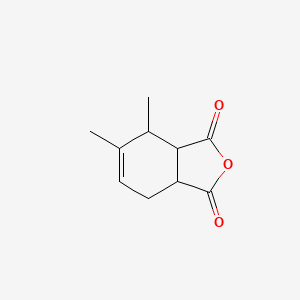
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
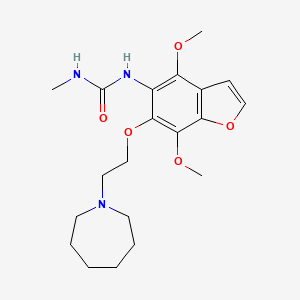

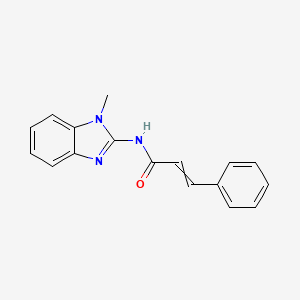
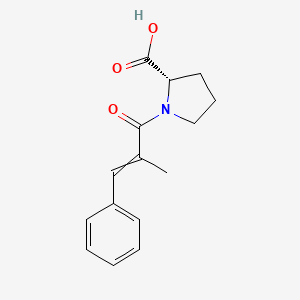
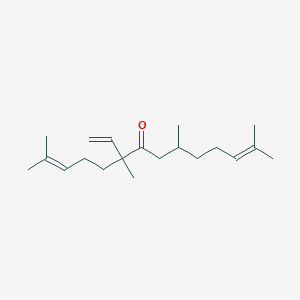

![Diethyl [2-(benzylamino)propan-2-yl]phosphonate](/img/structure/B14485242.png)
